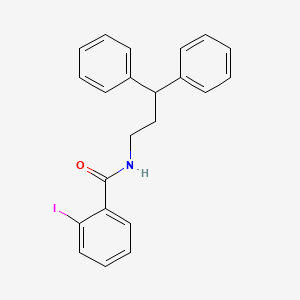
ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as CM-157, is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用機序
The exact mechanism of action of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not yet fully understood, but it is believed to act on the brain's glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptors. This compound may modulate the activity of these receptors, leading to improved memory and learning, reduced anxiety and depression-like behaviors, and reduced drug addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound may also increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and addiction.
実験室実験の利点と制限
One advantage of using ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic effects for various neurological and psychiatric disorders. However, one limitation is the lack of human studies, as most of the research has been conducted on animal models.
将来の方向性
There are several future directions for research on ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, including further studies on its potential therapeutic effects for Alzheimer's disease, depression, anxiety, and addiction. Additionally, more research is needed on the optimal dosage and administration of this compound and its long-term effects on the brain and body. Further studies on the mechanism of action of this compound may also provide insights into the development of new treatments for neurological and psychiatric disorders.
合成法
The synthesis of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves several steps, including the protection of the hydroxyl group, the formation of the piperidine ring, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the protected 3-chloro-4-hydroxybenzyl and 3-methoxybenzyl piperidine intermediates.
科学的研究の応用
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including its effects on memory and learning, anxiety, depression, and addiction. Studies have shown that this compound can improve memory and learning in rodents and may have potential therapeutic effects for Alzheimer's disease. Additionally, this compound has been shown to reduce anxiety and depression-like behaviors in animal models and may have potential as an antidepressant. This compound has also been studied for its potential use in reducing drug addiction and withdrawal symptoms.
特性
IUPAC Name |
ethyl 1-[(3-chloro-4-hydroxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-5-4-6-19(13-17)28-2)9-11-25(12-10-23)16-18-7-8-21(26)20(24)14-18/h4-8,13-14,26H,3,9-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXALVSPJYOTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058761.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5058763.png)
![(3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5058770.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)

![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)


![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)